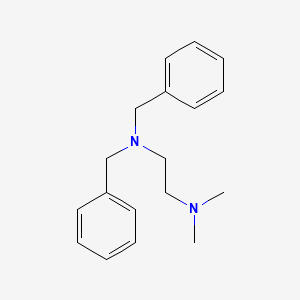
N,N-Dimethyl-N',N'-dibenzylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジアミン誘導体 2は、中心炭素鎖に2つのアミン基が結合した化合物です。これらの化合物は、その独特の化学的性質と合成における汎用性から、様々な分野で重要な役割を果たしています。有機合成におけるビルディングブロックとして頻繁に使用され、医薬品、農薬、材料科学などにも応用されています。
準備方法
合成経路と反応条件: ジアミン誘導体 2の合成は、通常、アルケンのジアミノ化またはアジリジンのアミノ分解によって行われます。 例えば、活性化アジリジンの芳香族アミンによる温和な条件下でのアミノ分解により、隣接ジアミンを選択的に得ることができます 。 別の方法として、求電子性ニトレン源とアミン求核剤を用いて、単純なアルケンのジアミノ化を実現する方法があります .
工業的製造方法: ジアミン誘導体の工業的製造では、しばしば触媒プロセスが用いられます。 例えば、カチオン性鉄錯体は、メソ-N-アリールアジリジンのアミノ分解を効率的に触媒し、価値のあるジアミンを優れた収率で生成することができます 。 さらに、ジ-tert-ブチルジアジリジノンを窒素源とし、パラジウム触媒を用いることで、共役ジエンやトリエンの効率的なジアミノ化を実現できます .
化学反応の分析
反応の種類: ジアミン誘導体 2は、以下のような様々な化学反応を起こします。
酸化: この反応は、ジアミンを対応するイミンまたはニトリルに変換することができます。
還元: ジアミンは、アミンまたは他の還元された窒素含有化合物に還元することができます。
置換: ジアミンは求核置換反応に参加し、アミン基のいずれかを別の求核剤で置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、塩基性条件下で使用して、置換反応を促進することができます。
主な生成物: これらの反応から生成される主な生成物には、使用した特定の反応条件や試薬に応じて、イミン、ニトリル、アミン、置換ジアミンなどがあります。
4. 科学研究への応用
ジアミン誘導体 2は、科学研究において幅広い用途があります。
化学: ヘテロ環化合物の合成のための前駆体として、および配位化学における配位子として役立ちます。
生物学: ジアミン誘導体は、酵素阻害剤や受容体拮抗剤を含む、生物活性分子の合成に使用されます。
科学的研究の応用
Diamine derivative 2 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Diamine derivatives are used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
作用機序
ジアミン誘導体 2の作用機序は、特定の分子標的との相互作用を伴います。例えば、医薬品としての応用では、安定な複合体を形成することにより、酵素や受容体を阻害することができます。 アミン基の存在により、生物学的分子との水素結合や静電相互作用が可能になり、その活性を調節することができます .
類似化合物との比較
ジアミン誘導体 2は、以下の様な他の類似化合物と比較することができます。
1,2-ジアミン: これらの化合物は、隣接する炭素原子に2つのアミン基が結合しており、非対称触媒に広く用いられます.
1,3-ジアミン: これらの化合物は、1つの炭素原子で隔てられたアミン基を持っており、マンニッヒ反応における触媒として使用されます.
独自性: ジアミン誘導体 2は、その特定の構造配置により、多様な化学反応性を持ち、様々な分野で応用されています。金属や生物学的分子との安定な複合体を形成する能力は、工業的および研究環境の両方において、貴重な化合物となっています。
生物活性
N,N-Dimethyl-N',N'-dibenzylethylenediamine (DMDBED) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and catalysis. This article aims to provide a comprehensive overview of the biological activity of DMDBED, supported by research findings, case studies, and data tables.
DMDBED is characterized by its unique molecular structure, which includes two benzyl groups attached to an ethylenediamine backbone. Its chemical formula is C16H20N2, with a molecular weight of 256.35 g/mol. The compound exhibits a refractive index of 1.565 and a boiling point of 195 °C under reduced pressure (4 mmHg) .
Antimicrobial Properties
Recent studies have indicated that DMDBED exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
DMDBED has also been investigated for its anticancer properties. Research conducted on human cancer cell lines revealed that DMDBED induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies showed that treatment with DMDBED resulted in a dose-dependent decrease in cell viability in breast cancer and leukemia cell lines .
The biological activity of DMDBED can be attributed to its ability to interact with biological macromolecules. It is hypothesized that DMDBED binds to specific receptors or enzymes, altering their function and leading to biological effects such as apoptosis and antimicrobial activity. Further research is needed to elucidate the precise molecular targets of DMDBED.
Study 1: Antimicrobial Efficacy
In a controlled study, DMDBED was tested against various pathogens. The results indicated that DMDBED exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that DMDBED could be developed into a novel antimicrobial agent .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using breast cancer (MCF-7) and leukemia (HL-60) cell lines. Treatment with DMDBED at concentrations ranging from 10 µM to 100 µM resulted in significant reductions in cell proliferation, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for HL-60 cells .
Data Table: Summary of Biological Activities
特性
CAS番号 |
68156-59-2 |
|---|---|
分子式 |
C18H24N2 |
分子量 |
268.4 g/mol |
IUPAC名 |
N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChIキー |
XFOYZAKVZYMLET-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
正規SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Key on ui other cas no. |
68156-59-2 |
同義語 |
N,N-dimethyl-N',N'-dibenzylethylenediamine N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















